2,4-Dimethylheptane
Overview
Description
2,4-Dimethylheptane is a branched alkane with the molecular formula C₉H₂₀. It is a hydrocarbon that consists of a heptane backbone with two methyl groups attached to the second and fourth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylheptane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of heptane with methyl groups. This can be achieved using Friedel-Crafts alkylation, where heptane reacts with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, branched alkanes using high temperatures and catalysts. The resulting mixture is then separated and purified to obtain this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Although less common, reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: This compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. For example, halogenation can occur when this compound reacts with halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogens (Cl₂, Br₂) in the presence of light or heat to initiate the reaction.
Major Products Formed:
Oxidation: 2,4-Dimethylheptanol, 2,4-Dimethylheptanal, 2,4-Dimethylheptanoic acid.
Reduction: Simpler alkanes like heptane.
Substitution: 2,4-Dimethylheptyl chloride or bromide.
Scientific Research Applications
2,4-Dimethylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry to study the behavior of branched alkanes.
Biology: While not commonly used in biological research, it can serve as a model compound to study the metabolism of branched hydrocarbons in microorganisms.
Medicine: There are limited direct applications in medicine, but its derivatives may be explored for potential pharmaceutical uses.
Industry: It is used in the petrochemical industry as a component in fuel formulations and as a solvent in various chemical processes.
Mechanism of Action
As a hydrocarbon, 2,4-Dimethylheptane primarily interacts through van der Waals forces and hydrophobic interactions. It does not have specific molecular targets or pathways in biological systems due to its non-polar nature. its derivatives may exhibit different mechanisms of action depending on their functional groups.
Comparison with Similar Compounds
- 2,2-Dimethylheptane
- 2,3-Dimethylheptane
- 3,3-Dimethylheptane
- 3,4-Dimethylheptane
Comparison: 2,4-Dimethylheptane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. For example, its boiling point and reactivity may differ from other dimethylheptane isomers due to the steric hindrance and electronic effects of the methyl groups.
Properties
IUPAC Name |
2,4-dimethylheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-6-9(4)7-8(2)3/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKVIBNBLXQNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862873 | |
Record name | 2,4-Dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | 2,4-Dimethylheptane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14544 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2213-23-2 | |
Record name | (±)-2,4-Dimethylheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2213-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptane, 2,4-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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